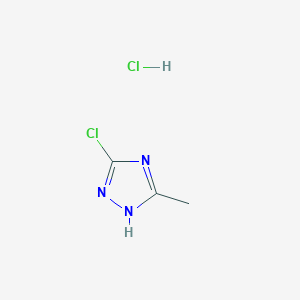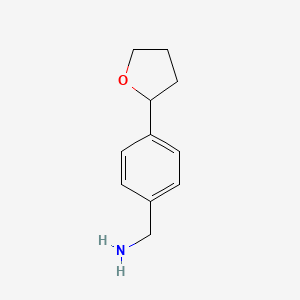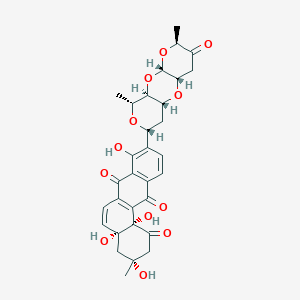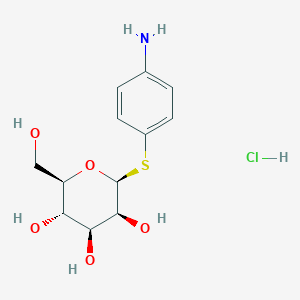
Chlorhydrate de β-D-thiomannopyranoside de 4-aminophényle
Vue d'ensemble
Description
4-Aminophenyl b-D-thiomannopyranoside HCl is a useful research compound. Its molecular formula is C12H18ClNO5S and its molecular weight is 323.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminophenyl b-D-thiomannopyranoside HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl b-D-thiomannopyranoside HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
“Chlorhydrate de β-D-thiomannopyranoside de 4-aminophényle” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier la fonction, les interactions et la localisation des protéines.
Recherche sur les agents pathogènes bactériens et viraux
Ce composé a montré un potentiel extraordinaire dans la recherche sur les agents pathogènes bactériens et viraux . Il peut être utilisé pour étudier les mécanismes d'infection, la réponse des agents pathogènes aux traitements et le développement de nouvelles stratégies thérapeutiques.
Recherche antimicrobienne
Les attributs antimicrobiens du composé suscitent l'enthousiasme dans le domaine scientifique . Il peut être utilisé dans le développement et les tests de nouveaux agents antimicrobiens, ainsi que dans l'étude de la résistance microbienne aux traitements existants.
Recherche sur les glucides
En tant que type de glycoside de monosaccharide, le “this compound” peut être utilisé dans la recherche sur les glucides . Cela comprend l'étude du métabolisme des glucides, le rôle des glucides dans la signalisation et la reconnaissance cellulaires, et le développement de médicaments à base de glucides.
Recherche sur les nucléosides et les nucléotides
Ce composé appartient à la catégorie des Glucides, nucléosides et nucléotides . Par conséquent, il peut être utilisé dans l'étude du métabolisme des nucléosides et des nucléotides, le rôle de ces molécules dans les processus génétiques et le développement d'analogues de nucléosides et de nucléotides en tant qu'agents thérapeutiques.
Préparation des chromènes-4-ones
Bien que non directement lié au “this compound”, un composé similaire, le “Chlorhydrate d'acide 4-aminophénylboronique”, est utilisé dans la préparation des chromènes-4-ones . Les chromènes-4-ones sont une classe de composés qui ont montré un potentiel en tant qu'inhibiteurs de la protéine kinase dépendante de l'ADN . Il est possible que le “this compound” puisse avoir des applications similaires en chimie médicinale.
Mécanisme D'action
Target of Action
The primary targets of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride are currently under investigation. The compound has shown potential in research of bacterial and viral pathogens , suggesting that it may interact with proteins or enzymes that are crucial for the survival and replication of these microorganisms.
Mode of Action
The exact mode of action of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Given its antimicrobial attributes , it is likely that the compound interferes with essential biological processes in bacteria and viruses, thereby inhibiting their growth or killing them outright.
Biochemical Pathways
The biochemical pathways affected by 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Considering its potential role in combating bacterial and viral pathogens , it may disrupt key metabolic or replication pathways in these organisms, leading to their death or growth inhibition.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride It is known that the compound is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Its antimicrobial properties suggest that it may cause cellular damage or metabolic disruption in bacterial and viral pathogens , leading to their death or growth inhibition.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.
Propriétés
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFWLFFBCRHQI-ZYVSMTKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-19-7 | |
| Record name | β-D-Mannopyranoside, 4-aminophenyl 1-thio-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)
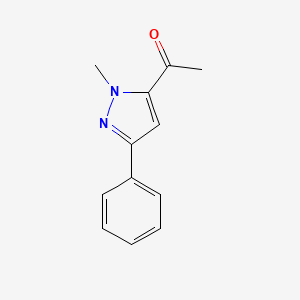
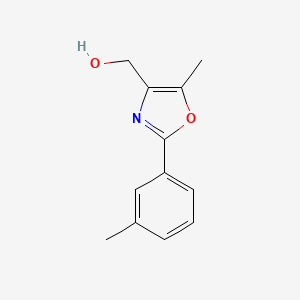
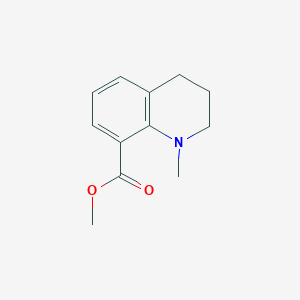
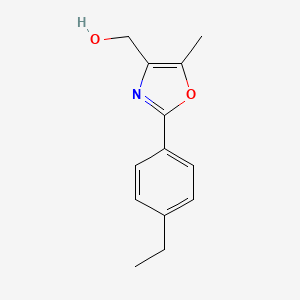
![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)

